2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with two methoxy groups at the 2 and 4 positions and an indolinone moiety at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Sulfonamide Formation: The indolinone intermediate is then reacted with a sulfonyl chloride derivative, such as 2,4-dimethoxybenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Scientific Research Applications
2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Biological Studies: The compound is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: Similar structure with a methyl group at the 1 position of the indolinone moiety.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also feature an indolinone core and are studied for their biological activities.
Uniqueness
2,4-dimethoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core and the presence of the indolinone moiety
Properties
IUPAC Name |
2,4-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-12-4-6-15(14(9-12)23-2)24(20,21)18-11-3-5-13-10(7-11)8-16(19)17-13/h3-7,9,18H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEXXAMBXDLHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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